Hydroxyhexamide
Overview
Description
Hydroxyhexamide is a pharmacologically active metabolite of Acetohexamide, which is used as a hypoglycemic agent. It is known for its ability to lower blood sugar levels by stimulating the release of insulin from the pancreatic beta cells. The compound has a molecular formula of C15H22N2O4S and a molecular weight of 326.41 g/mol .
Mechanism of Action
Target of Action
Hydroxyhexamide is a pharmacologically active metabolite of Acetohexamide . The primary target of this compound is the ATP-dependent K+ channel on the cell membrane of pancreatic beta cells . These channels play a crucial role in maintaining the resting membrane potential and regulating insulin secretion .
Mode of Action
This compound, like other sulfonylureas, binds to the ATP-dependent K+ channels on the pancreatic beta cells . This binding inhibits a tonic, hyperpolarizing outflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels, leading to an influx of calcium ions, which triggers the release of insulin granules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin signaling pathway. By stimulating the pancreatic beta cells to secrete insulin, this compound enhances the body’s ability to use insulin efficiently . This results in a decrease in blood glucose levels, which is beneficial for managing diabetes mellitus type 2 .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in rats . It was found that this compound is eliminated more rapidly from plasma in males than in females . A significant sex difference was observed in the pharmacokinetic parameters of this compound in rats
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the co-administration of certain drugs can significantly decrease the plasma clearance of this compound in male rats . Furthermore, the sex-dependent pharmacokinetics of this compound in rats is thought to be mediated through the male-specific hydroxylation of the cyclohexyl ring catalyzed by a major cytochrome p450 (CYP) isoform (CYP2C11) . The detailed mechanism remains to be elucidated .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Hydroxyhexamide interacts with various enzymes and proteins in the body. It is a product of the biotransformation of acetohexamide in the liver
Cellular Effects
This compound, like its parent drug acetohexamide, is believed to lower blood sugar by stimulating the pancreatic beta cells to secrete insulin and by helping the body use insulin efficiently . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is closely related to its parent drug, acetohexamide. Acetohexamide and, by extension, this compound bind to an ATP-dependent K+ channel on the cell membrane of pancreatic beta cells. This inhibits a tonic, hyperpolarizing outflux of potassium, which causes the electric potential over the membrane to become more positive .
Metabolic Pathways
This compound is involved in the metabolic pathway of acetohexamide. It is a product of the biotransformation of acetohexamide in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyhexamide can be synthesized through the enzymatic hydrolysis of Acetohexamide. The process involves the use of lipase enzymes to selectively hydrolyze the acetoxy group in Acetohexamide, resulting in the formation of this compound . The reaction is typically carried out in a water-saturated solvent at controlled temperatures to ensure high enantioselectivity and yield.
Industrial Production Methods: Industrial production of this compound involves the large-scale enzymatic hydrolysis of Acetohexamide. The process is optimized to achieve high purity and yield, with careful control of reaction conditions such as temperature, pH, and enzyme concentration. The product is then purified through crystallization and other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Hydroxyhexamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various hydroxylated derivatives.
Reduction: The compound can be reduced to form different reduced metabolites.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with varying pharmacological activities .
Scientific Research Applications
Hydroxyhexamide has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of sulfonylurea derivatives and their metabolic pathways.
Biology: this compound is used in research to understand the mechanisms of insulin release and glucose metabolism.
Medicine: The compound is studied for its potential therapeutic effects in managing diabetes and related metabolic disorders.
Comparison with Similar Compounds
Acetohexamide: The parent compound from which Hydroxyhexamide is derived.
Tolbutamide: Another first-generation sulfonylurea with similar hypoglycemic effects.
Chlorpropamide: A sulfonylurea with a longer duration of action compared to this compound.
Uniqueness: this compound is unique due to its higher hypoglycemic potency compared to Acetohexamide. It has a longer elimination half-life, making it more effective in maintaining blood sugar levels over an extended period. Additionally, its enantioselective synthesis allows for the production of specific isomers with enhanced pharmacological activities .
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(1-hydroxyethyl)phenyl]sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDAEOYLIBGCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953633 | |
Record name | N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3168-01-2 | |
Record name | Hydroxyhexamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003168012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYHEXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3F26TZ9HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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